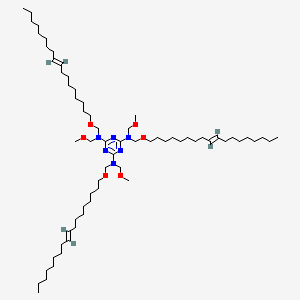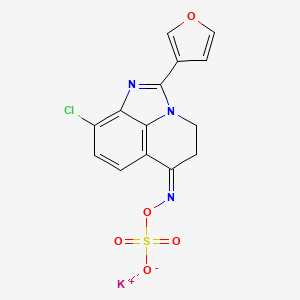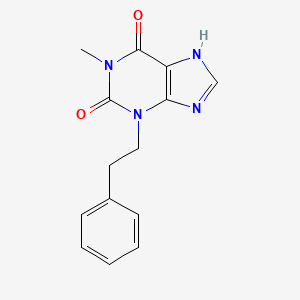
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- is a chemical compound with a complex structure that belongs to the purine family
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves several steps and specific reaction conditions. One common synthetic route includes the use of reagents such as sodium ethoxide in ethanol, followed by refluxing with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in methanol. The reaction is further processed with various reagents like potassium carbonate in N,N-Dimethylformamide (DMF), lithium hydroxide in a methanol-water mixture, and sodium nitrite in 50% acetic acid at elevated temperatures .
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite in ammonium hydroxide, carbon disulfide in ethanol-water mixture, and iodine in potassium hydroxide-ethanol mixture. These reactions typically yield major products such as substituted purines and other derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It acts as a nonselective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This, in turn, affects various cellular processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- can be compared with similar compounds such as caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-) and theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-). While caffeine is known for its stimulant effects and widespread use in beverages, theobromine is primarily found in cocoa and chocolate products and has milder stimulant effects. The unique phenylethyl group in 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- distinguishes it from these compounds and contributes to its specific properties and applications .
Properties
CAS No. |
132560-06-6 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-17-13(19)11-12(16-9-15-11)18(14(17)20)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
InChI Key |
ICAXBBVKDJEQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


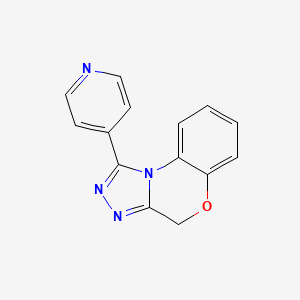
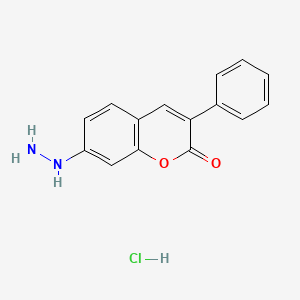

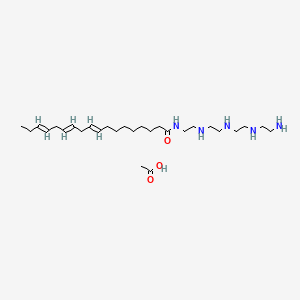
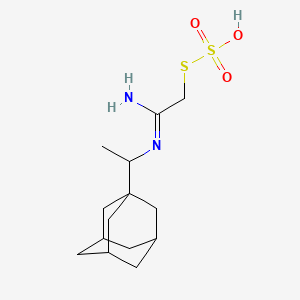
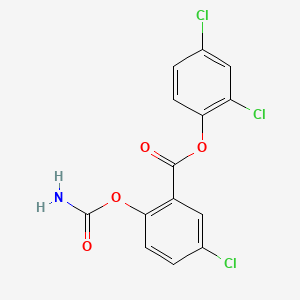
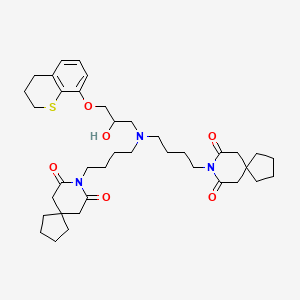
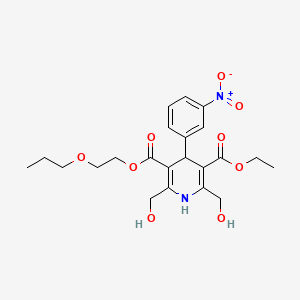
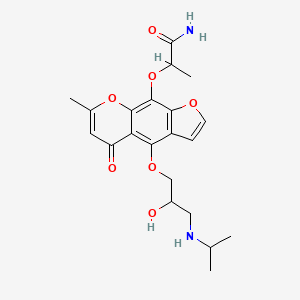
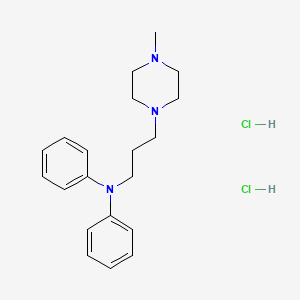
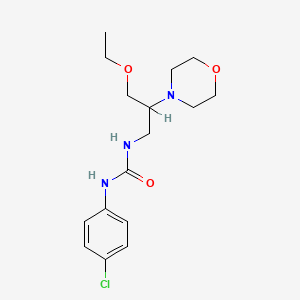
![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
